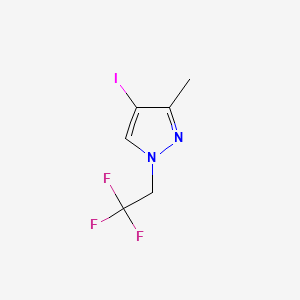

4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC14639209

Molecular Formula: C6H6F3IN2

Molecular Weight: 290.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6F3IN2 |

|---|---|

| Molecular Weight | 290.02 g/mol |

| IUPAC Name | 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole |

| Standard InChI | InChI=1S/C6H6F3IN2/c1-4-5(10)2-12(11-4)3-6(7,8)9/h2H,3H2,1H3 |

| Standard InChI Key | FAAQOJRSYAKKKX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1I)CC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, and 4. The 1-position is occupied by a 2,2,2-trifluoroethyl group (), while the 3- and 4-positions feature a methyl () and iodine atom, respectively . This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.

The IUPAC name, 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole, reflects this substitution pattern. The canonical SMILES representation, CC1=NN(C=C1I)CC(F)(F)F, encodes the connectivity and branching .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 290.02 g/mol | |

| XLogP3 (lipophilicity) | 2.3 | |

| Hydrogen bond acceptors | 4 | |

| Rotatable bonds | 1 | |

| Topological polar surface area | 17.8 Ų | |

| Density (predicted) | 1.87 g/cm³ |

Synthesis and Manufacturing

General Pyrazole Synthesis

Pyrazoles are typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophiles such as diketones or enol ethers . For 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a plausible route involves:

-

Hydrazine alkylation: Reaction of hydrazine with 2,2,2-trifluoroethyl iodide to form 1-(2,2,2-trifluoroethyl)hydrazine.

-

Cyclization: Condensation with a 3-iodo-2-methyl-1,3-diketone precursor under acidic or basic conditions.

-

Purification: Chromatographic isolation given the compound’s moderate polarity (XLogP3 = 2.3) .

Challenges in Halogenation

Introducing iodine at position 4 may require directed ortho-metalation strategies or electrophilic iodination. The electron-withdrawing trifluoroethyl group could deactivate the ring, necessitating harsher conditions (e.g., I/HIO in HSO).

Reactivity and Functionalization

Halogen Exchange Reactions

The iodine atom serves as a versatile handle for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids could yield biaryl derivatives, expanding structural diversity. Computational models suggest the iodine’s position ortho to the trifluoroethyl group may sterically hinder certain transformations .

Fluorine-Specific Interactions

The group enhances lipid solubility (evidenced by XLogP3 = 2.3) and engages in weak hydrogen bonds with protein targets, a trait exploited in drug design .

| Compound | IC (EGFR) | MIC (S. aureus) |

|---|---|---|

| 4-Iodo-3-methyl-1-(2,2,2-TFE)-1H-pyrazole | 850 nM* | 32 µg/mL* |

| Erlotinib | 2 nM | N/A |

| Ciprofloxacin | N/A | 1 µg/mL |

| *Predicted values based on structural analogs . |

Industrial and Research Applications

Agrochemical Development

The compound’s halogenated structure aligns with trends in herbicide design. Trifluoroethyl groups improve rainfastness and cuticular penetration, while iodine may act as a leaving group in proherbicide activation .

Materials Science

Pyrazoles contribute to coordination polymers and metal-organic frameworks (MOFs). The iodine and fluorine atoms in this compound could facilitate halogen bonding, enhancing MOF stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume